molecular formula C5H3BrN4S B2842759 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole CAS No. 1500213-20-6

1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole

Cat. No.: B2842759
CAS No.: 1500213-20-6
M. Wt: 231.07
InChI Key: ZOXHVYGHAYEQLN-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole is a heterocyclic compound that features both a bromine atom and a triazole ring attached to a thiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-aminothiazole with 1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while cycloaddition reactions can produce complex heterocyclic compounds .

Scientific Research Applications

1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

  • 4-Bromo-2-(1,2,4-triazol-1-yl)benzaldehyde
  • 4-Bromo-2-(1,2,4-triazol-1-yl)aniline

Comparison: Compared to similar compounds, 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole stands out due to its unique combination of a bromine atom, triazole ring, and thiazole core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-2-(1,2,4-triazol-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-4-1-11-5(9-4)10-3-7-2-8-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXHVYGHAYEQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N2C=NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500213-20-6
Record name 1-(4-bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole
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